2-boronobenzoic acid;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

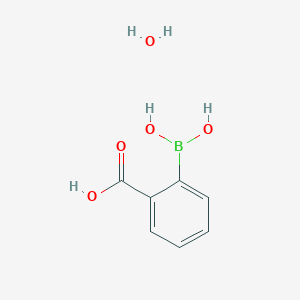

2-boronobenzoic acid;hydrate is a compound that combines the properties of benzoic acid and boronic acid. This compound is often used in various chemical reactions and has significant applications in scientific research. The hydrate form indicates that it includes water molecules in its crystalline structure.

準備方法

Synthetic Routes and Reaction Conditions

2-boronobenzoic acid;hydrate can be synthesized through several methods. One common approach involves the reaction of benzoic acid with boronic acid under controlled conditions. The reaction typically requires a catalyst and may involve solvents such as water or alcohol to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of benzoic acid, 2-borono-, hydrate (1:1) often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as crystallization, filtration, and drying to obtain the pure compound. Advanced techniques like continuous flow reactors can be employed to enhance efficiency and yield .

化学反応の分析

Types of Reactions

2-boronobenzoic acid;hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to simpler compounds, often involving hydrogenation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) are often used in reduction reactions.

Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various biaryl compounds .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

2-Boronobenzoic acid and its derivatives have shown significant promise in cancer therapy. For instance, the incorporation of boronic acids into drug formulations has been linked to enhanced therapeutic efficacy. Bortezomib, a well-known boronic acid derivative, is utilized in the treatment of multiple myeloma and has paved the way for further research into boron-containing compounds as potential anticancer agents .

Mechanism of Action

The mechanism behind the anticancer properties often involves the inhibition of proteasomes, which are crucial for protein degradation in cells. Boronic acids can form reversible covalent bonds with the active site of proteasome enzymes, leading to their inhibition and subsequent apoptosis in cancer cells .

Case Study: Boronated RNase A

A notable case study highlights the enhancement of RNase A's cellular uptake through boronation. By attaching boronic acid moieties to the enzyme, researchers observed a fivefold increase in cellular uptake compared to the non-boronated control. This method not only improved drug delivery but also maintained partial enzymatic activity, showcasing the potential for targeted cancer therapies .

Organic Synthesis

Synthetic Intermediates

2-Boronobenzoic acid serves as a crucial intermediate in various organic synthesis reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are essential in constructing complex organic molecules .

Table 1: Key Reactions Involving 2-Boronobenzoic Acid

Materials Science

Hydrogels and Biomaterials

The unique properties of 2-boronobenzoic acid allow it to be used in developing smart hydrogels that respond to environmental stimuli. These hydrogels can undergo reversible changes in their physical state based on pH or glucose concentration due to the dynamic nature of boronate ester formation .

Case Study: Drug Delivery Systems

Research has demonstrated that boronic acid-functionalized hydrogels can be employed as drug delivery systems that release therapeutic agents in response to specific biological triggers (e.g., glucose levels). This application is particularly relevant for diabetes management, where glucose-responsive systems can release insulin upon detecting elevated glucose levels .

作用機序

The mechanism of action of benzoic acid, 2-borono-, hydrate (1:1) involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The benzoic acid moiety can undergo typical carboxylic acid reactions, contributing to the compound’s versatility .

類似化合物との比較

Similar Compounds

Phenylboronic acid: Similar in structure but lacks the carboxylic acid group.

Benzoic acid: Lacks the boronic acid group.

Benzene-1,4-diboronic acid: Contains two boronic acid groups but no carboxylic acid group.

Uniqueness

2-boronobenzoic acid;hydrate is unique due to the presence of both boronic and carboxylic acid groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in synthetic chemistry and material science .

生物活性

2-Boronobenzoic acid; hydrate is a compound that has garnered attention in the field of medicinal chemistry and biological research due to its unique properties and potential applications. This article explores its biological activity, including antioxidant, antibacterial, anticancer, and enzyme inhibition effects, supported by various studies and data.

Boronic acids, including 2-boronobenzoic acid, are characterized by their ability to form reversible covalent bonds with diols and other Lewis bases. This property is crucial for their biological applications, as it allows for selective interactions with biomolecules. Research indicates that modifications to the boronic acid structure can significantly enhance oxidative stability, which is vital for maintaining biological activity in physiological conditions .

1. Antioxidant Activity

The antioxidant potential of 2-boronobenzoic acid; hydrate has been evaluated using various methods:

- ABTS Cation Radical Scavenging : IC50 values indicate a strong scavenging ability.

- DPPH Free Radical Scavenging : Similar IC50 values suggest effective radical neutralization.

- CUPRAC Method : Demonstrated significant reducing power.

These assays confirm the compound's capacity to mitigate oxidative stress by scavenging free radicals, which is essential in preventing cellular damage.

2. Antibacterial Activity

The antibacterial efficacy of 2-boronobenzoic acid; hydrate has been tested against several bacterial strains, including Escherichia coli. The compound demonstrated:

- Minimum Inhibitory Concentration (MIC) : Effective at concentrations as low as 6.50 mg/mL against E. coli.

- Mechanism of Action : The interaction between boronic acid groups and bacterial glycolipids enhances antibacterial activity through aggregation and recognition .

These findings suggest that the compound could be utilized in developing new antimicrobial agents.

3. Anticancer Activity

In vitro studies have shown that 2-boronobenzoic acid; hydrate exhibits selective cytotoxicity against cancer cell lines such as MCF-7:

- Cytotoxicity IC50 : Approximately 18.76 ± 0.62 µg/mL indicates significant potential for cancer treatment.

- Selectivity : The compound showed minimal toxicity towards healthy cell lines, highlighting its therapeutic promise while reducing side effects .

4. Enzyme Inhibition Activities

The compound also demonstrates notable enzyme inhibition activities:

- Acetylcholinesterase (AChE) : IC50 of 115.63 ± 1.16 µg/mL.

- Butyrylcholinesterase (BChE) : More potent with an IC50 of 3.12 ± 0.04 µg/mL.

- Antiurease and Antithyrosinase Activities : Significant inhibition observed with IC50 values of 1.10 ± 0.06 µg/mL and 11.52 ± 0.46 µg/mL, respectively.

These activities suggest potential applications in treating neurodegenerative diseases and metabolic disorders .

Case Study: Formulation Development

A study involved the formulation of a cream containing a novel boronic ester derived from phenyl boronic acid and quercetin, which was assessed for its biological properties:

- Formulation Testing : Dermatological and microbiological evaluations confirmed safety and efficacy.

- Histological Analysis : No significant changes were observed in tissues from treated rats compared to controls, indicating good biocompatibility .

Data Summary Table

| Biological Activity | Method/Assay | Result (IC50) |

|---|---|---|

| Antioxidant | ABTS | 0.11 ± 0.01 µg/mL |

| DPPH | 0.14 ± 0.01 µg/mL | |

| CUPRAC | 1.73 ± 0.16 µg/mL | |

| Antibacterial | Against E. coli | MIC = 6.50 mg/mL |

| Anticancer | MCF-7 Cell Line | IC50 = 18.76 ± 0.62 µg/mL |

| Enzyme Inhibition | AChE | IC50 = 115.63 ± 1.16 µg/mL |

| BChE | IC50 = 3.12 ± 0.04 µg/mL | |

| Antiurease | IC50 = 1.10 ± 0.06 µg/mL |

特性

IUPAC Name |

2-boronobenzoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4.H2O/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,11-12H,(H,9,10);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXLVKCOAXEKPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)O)(O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。